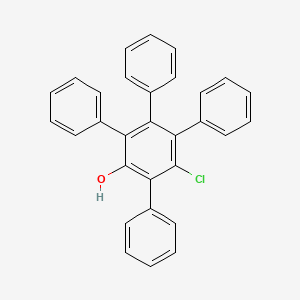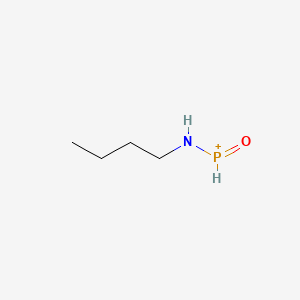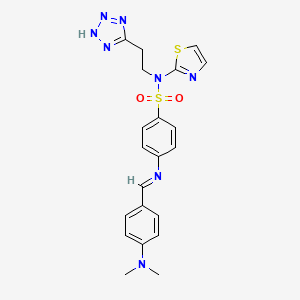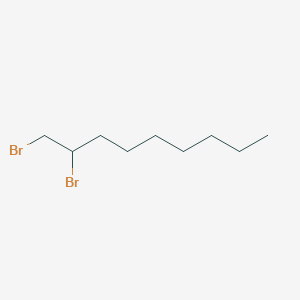
1,2-Dibromononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromononane is an organic compound with the molecular formula C₉H₁₈Br₂. It belongs to the class of organobromides, which are compounds containing carbon-bromine bonds. This compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a nonane chain. It is a colorless to pale yellow liquid at room temperature and is primarily used in organic synthesis and various industrial applications .
Vorbereitungsmethoden
1,2-Dibromononane can be synthesized through several methods, primarily involving the bromination of alkenes. One common synthetic route involves the addition of bromine (Br₂) to nonene (C₉H₁₈) in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound. The reaction conditions typically include room temperature and a controlled addition of bromine to avoid over-bromination .
Industrial production methods often utilize more efficient and scalable processes. For example, the use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst can provide high yields of this compound under mild conditions .
Analyse Chemischer Reaktionen
1,2-Dibromononane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: When treated with strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes or alkynes.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield nonane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with NaOH can produce 1-bromo-2-nonanol, while elimination with KOtBu can yield 1-nonene .
Wissenschaftliche Forschungsanwendungen
1,2-Dibromononane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of polymers and other advanced materials due to its reactivity and ability to introduce bromine atoms into the polymer backbone.
Biological Studies: In biological research, this compound is used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1,2-dibromononane primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electronegative, making the carbon-bromine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromononane can be compared with other dibromoalkanes, such as 1,2-dibromoethane and 1,2-dibromopropane:
1,2-Dibromoethane (C₂H₄Br₂): This compound is smaller and more volatile than this compound.
1,2-Dibromopropane (C₃H₆Br₂): Similar to this compound, it is used in organic synthesis but has different physical properties and reactivity due to its shorter carbon chain.
1,2-Dibromobenzene (C₆H₄Br₂): This aromatic compound has distinct chemical properties due to the presence of a benzene ring, making it useful in different types of organic reactions.
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required .
Eigenschaften
CAS-Nummer |
73642-91-8 |
|---|---|
Molekularformel |
C9H18Br2 |
Molekulargewicht |
286.05 g/mol |
IUPAC-Name |
1,2-dibromononane |
InChI |
InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3 |
InChI-Schlüssel |
AHPKTOXLYWQNST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



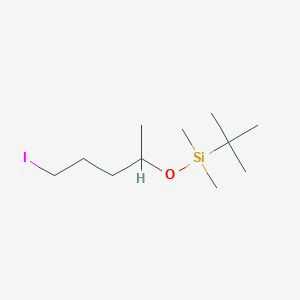

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
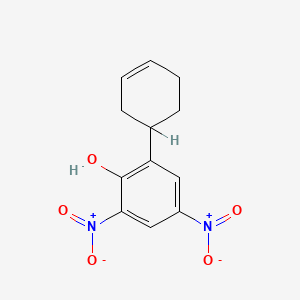


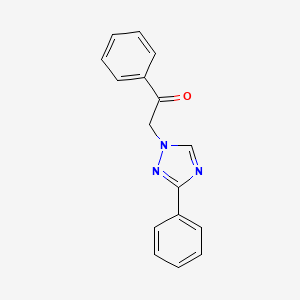

![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
